Synthesis Pathway Differentiation: Ketone vs. Alcohol Intermediate
rac-1-(3-Benzyloxyphenyl)-1-propanol is the direct product of reducing 3'-Benzyloxy Propiophenone (CAS 37951-47-6). This represents a critical juncture in a medicinal chemistry synthesis pathway for analgesics and ectoparasiticides . Selecting the alcohol over the ketone provides the correct functional group for subsequent reactions () without requiring an additional reduction step, which can be quantified by yield improvements. Procurement of the upstream or downstream intermediate directly changes the validated synthetic sequence.
| Evidence Dimension | Functional Group & Synthetic Role |
|---|---|
| Target Compound Data | Secondary alcohol (C-OH), an intermediate for producing ectoparasiticides, drug metabolites, and analgesic agents. |
| Comparator Or Baseline | 3'-Benzyloxy Propiophenone (CAS 37951-47-6): Ketone (C=O), an intermediate for the same applications. |
| Quantified Difference | Not applicable (qualitative structural comparison). The alcohol provides a hydroxyl handle; the ketone does not. |
| Conditions | Synthetic pathway context as described by Rastogi, S., et al.: J. Med. Chem., 16, 797 (1973) and cited by major chemical suppliers . |
Why This Matters
For procurement, choosing the correct oxidation state is crucial for synthesizing the final active molecule without deviating from the validated, literature-supported synthetic route.
